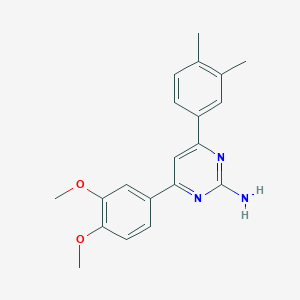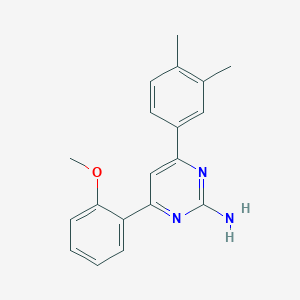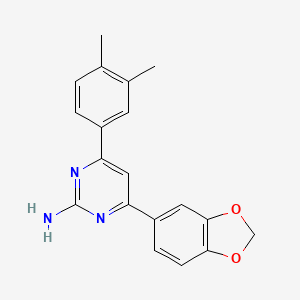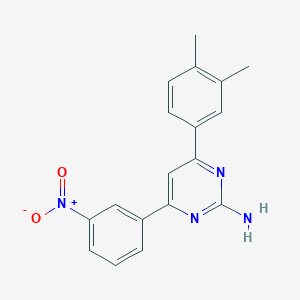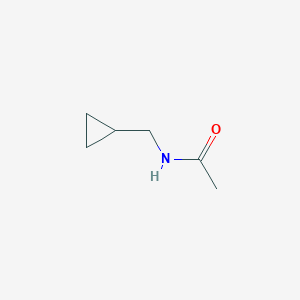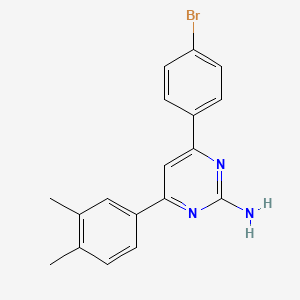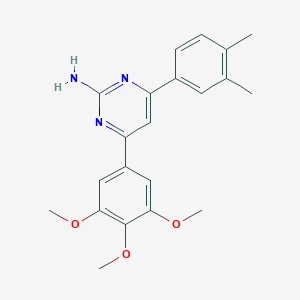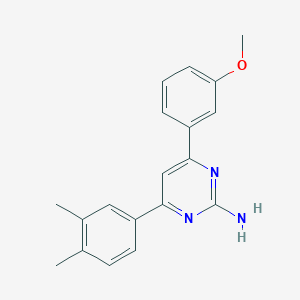
4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic compound used in a variety of scientific research applications. It is an aromatic compound with a phenyl ring that contains a pyrimidine core. This compound is used in many biochemical and physiological studies due to its unique structure and properties. It is also known as 4-DMP-6-MMP-2-A and is often used as a substrate in enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
One study extensively reviews the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuffs, and beverages. It highlights the importance of quantitative and qualitative analysis of PhIP's bioactivated metabolites and detoxification products, showcasing the use of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).
Pharmaceutical and Medicinal Chemistry
The pharmaceutical and medicinal chemistry applications of pyrimidine derivatives are well-documented, with one review focusing on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts. These scaffolds have broad applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023).
Another review discusses the wide range of pharmacological activities of pyrimidine derivatives, highlighting their potential as scaffolds for developing new biologically active compounds. This includes antiviral, psychotropic, antimicrobial, antitumor, and other activities, underscoring the importance of systematic analysis of pyrimidine derivatives from a pharmacological viewpoint (Chiriapkin, 2022).
Optoelectronic Materials
Research on quinazolines and pyrimidines has explored their applications in optoelectronic materials. A review reports on luminescent small molecules and chelate compounds containing quinazoline or pyrimidine rings, highlighting their applications in photo- and electroluminescence. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating the versatility of pyrimidine derivatives in this field (Lipunova et al., 2018).
Environmental and Food Safety
The formation and fate of heterocyclic aromatic amines, including PhIP, during food processing have been studied extensively. These compounds, generated primarily in meat products during thermal processing, pose potential carcinogenic risks. Comprehensive reviews have addressed the formation, mitigation, metabolism, and hazard control of these compounds, emphasizing the importance of reducing their levels during food processing and controlling dietary intake to promote human health (Chen et al., 2020).
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-7-8-15(9-13(12)2)18-11-17(21-19(20)22-18)14-5-4-6-16(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBYEFICUNHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


